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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Hydroxy-6-nitrobenzaldehyde using

Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the

limited availability of direct experimental spectra for 2-Hydroxy-6-nitrobenzaldehyde in public

databases, this guide leverages data from its isomers and related compounds to predict and

interpret its spectral characteristics.

Introduction
2-Hydroxy-6-nitrobenzaldehyde (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is an aromatic

compound of interest in various fields of chemical synthesis and pharmaceutical development.

[1] Accurate structural elucidation and purity assessment are critical for its application. This

guide outlines the expected analytical signatures of this molecule in FT-IR and mass spectra

and provides generalized experimental protocols.

Predicted FT-IR Spectral Analysis
The FT-IR spectrum of 2-Hydroxy-6-nitrobenzaldehyde is expected to exhibit characteristic

absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a

nitro (-NO₂) group, an aldehyde (-CHO) group, and the aromatic ring. The analysis of its

isomers, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, provides a strong

basis for these predictions.
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Table 1: Predicted FT-IR Peak Assignments for 2-Hydroxy-6-nitrobenzaldehyde

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3400 - 3200 Broad O-H stretch Hydroxyl (-OH)

3100 - 3000 Medium C-H stretch Aromatic Ring

2900 - 2800 Weak C-H stretch Aldehyde (-CHO)

1710 - 1680 Strong C=O stretch Aldehyde (-CHO)

1600 - 1580 Medium C=C stretch Aromatic Ring

1550 - 1520 Strong
Asymmetric N-O

stretch
Nitro (-NO₂)

1480 - 1450 Medium C=C stretch Aromatic Ring

1360 - 1330 Strong
Symmetric N-O

stretch
Nitro (-NO₂)

1300 - 1200 Medium In-plane O-H bend Hydroxyl (-OH)

900 - 675 Medium-Weak
Out-of-plane C-H

bend
Aromatic Ring

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the

physical state of the sample.

Predicted Mass Spectrometry Analysis
The mass spectrum of 2-Hydroxy-6-nitrobenzaldehyde is anticipated to show a prominent

molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight. The fragmentation

pattern will be characteristic of an aromatic aldehyde with hydroxyl and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Hydroxy-6-nitrobenzaldehyde
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m/z Value Proposed Fragment Ion Interpretation

167 [C₇H₅NO₄]⁺ Molecular Ion (M⁺)

166 [C₇H₄NO₄]⁺

Loss of a hydrogen atom (M-1)

from the aldehyde or hydroxyl

group.

138 [C₇H₄NO₃]⁺
Loss of the formyl radical (-

CHO) (M-29).

137 [C₇H₅O₃]⁺ Loss of the nitro group (-NO₂).

121 [C₇H₅O₂]⁺
Loss of a nitro group (-NO₂)

and a hydrogen atom.

108 [C₆H₄O₂]⁺
Subsequent fragmentation of

the aromatic ring.

93 [C₆H₅O]⁺
Further fragmentation and

rearrangement.

77 [C₆H₅]⁺
Phenyl cation, indicative of an

aromatic compound.

Experimental Protocols
The following are generalized protocols for the FT-IR and mass spectrometry analysis of 2-
Hydroxy-6-nitrobenzaldehyde. These should be adapted based on the specific

instrumentation and sample characteristics.

FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid 2-Hydroxy-6-nitrobenzaldehyde.

Method: Attenuated Total Reflectance (ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.
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Sample Preparation: Place a small amount of the solid 2-Hydroxy-6-nitrobenzaldehyde
powder onto the ATR crystal, ensuring complete coverage.

Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good

contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation: Prepare a dilute solution of 2-Hydroxy-6-nitrobenzaldehyde in a

suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

GC Separation: Inject the sample solution into the GC. The compound will be vaporized and

separated from any impurities on a capillary column (e.g., a DB-5ms column). The GC oven

temperature program should be optimized to ensure good separation and peak shape. A

typical program might start at 50°C and ramp to 250°C.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of 2-Hydroxy-6-
nitrobenzaldehyde.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Hydroxy-6-
nitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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